![molecular formula C24H21N3 B14473557 2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline CAS No. 65439-77-2](/img/structure/B14473557.png)
2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline is an organic compound that features two indole groups attached to an ethyl chain, which is further connected to an aniline group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline can be achieved through various synthetic routes. One common method involves the coupling of indole derivatives with aniline under specific reaction conditions. For instance, the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent facilitates the formation of amide bonds between carboxylic acids and amines . This method is advantageous due to its efficiency and the availability of reagents.
Analyse Des Réactions Chimiques
2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole rings, which are rich in π-electrons.
Applications De Recherche Scientifique
2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline involves its interaction with various molecular targets and pathways. The indole rings allow the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline can be compared with other indole derivatives such as:
Tryptamine: Known for its role in neurotransmission and its biological activities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.
Propriétés
Numéro CAS |
65439-77-2 |
|---|---|
Formule moléculaire |
C24H21N3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-[2-(1H-indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline |
InChI |
InChI=1S/C24H21N3/c25-21-10-4-1-7-16(21)13-19(20-15-26-23-12-6-3-9-18(20)23)24-14-17-8-2-5-11-22(17)27-24/h1-12,14-15,19,26-27H,13,25H2 |
Clé InChI |
ITSRCVLINODXME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C(CC3=CC=CC=C3N)C4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


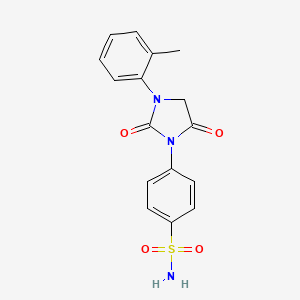

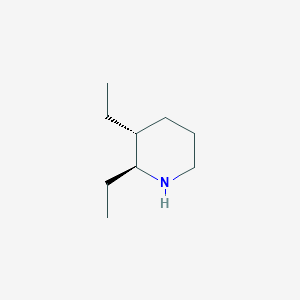
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)

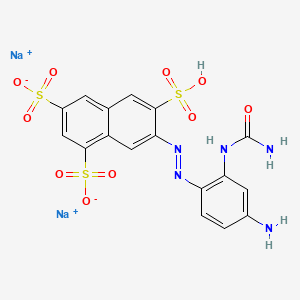

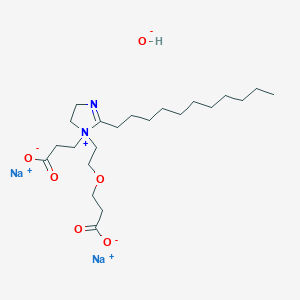

![7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-](/img/structure/B14473538.png)
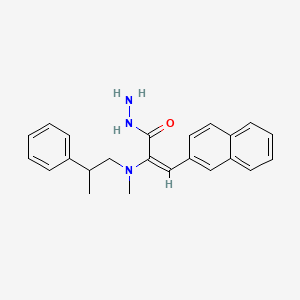

![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
